molecular formula C6H12N2O3S B554680 S-(acetamidomethyl)-L-cysteine monohydrochloride CAS No. 19647-70-2

S-(acetamidomethyl)-L-cysteine monohydrochloride

Cat. No.: B554680
CAS No.: 19647-70-2
M. Wt: 192.24 g/mol
InChI Key: QFQYGJMNIDGZSG-UHFFFAOYSA-N
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Description

H-Cys(Acm)-OH, or S-Acetamidomethyl-L-cysteine, is a protected cysteine derivative that is indispensable in solid-phase peptide synthesis (SPPS), particularly for the construction of peptides with single or multiple disulfide bridges . The acetamidomethyl (Acm) group protects the cysteine side-chain thiol, preventing premature oxidation and disulfide formation during the synthesis process . This protection is stable under standard acidic conditions used in Fmoc/tBu-based SPPS protocols, ensuring the thiol remains protected until the final stages of synthesis . A primary research application of H-Cys(Acm)-OH is in the regioselective, stepwise synthesis of complex peptides containing multiple disulfide bonds, which are critical for the structure and function of many therapeutic peptides such as oxytocin, vasopressin, and conotoxins . The Acm group is uniquely valuable due to its multimodal removal conditions; it can be cleanly removed using oxidizing agents like iodine, N-chlorosuccinimide (NCS), or heavy metals, which simultaneously facilitates the formation of the desired disulfide bond between two Acm-protected cysteine residues . This allows researchers to form disulfide bridges in a controlled, sequential manner, which is essential for achieving the correct native fold and biological activity of the target peptide . Furthermore, the Acm group is compatible with other cysteine protecting groups (e.g., Trt, Mmt), enabling orthogonal protection strategies. This means that H-Cys(Acm)-OH can be used alongside cysteine with different protecting groups in the same peptide sequence, allowing for the selective deprotection and formation of specific disulfide bonds without affecting others . This compound is fundamental in research areas including the development of peptide-based therapeutics, the study of protein folding, and the engineering of constrained peptide scaffolds for drug discovery . This product is intended for research applications only and is not approved for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(acetamidomethylsulfanyl)-2-aminopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3S/c1-4(9)8-3-12-2-5(7)6(10)11/h5H,2-3,7H2,1H3,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFQYGJMNIDGZSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCSCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

19647-70-2 (Parent)
Record name S-(Acetamidomethyl)-L-cysteine monohydrochloride
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DSSTOX Substance ID

DTXSID70941411
Record name S-{[(1-Hydroxyethylidene)amino]methyl}cysteine
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Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28798-28-9, 19647-70-2
Record name S-(Acetamidomethyl)-L-cysteine monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028798289
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-{[(1-Hydroxyethylidene)amino]methyl}cysteine
Source EPA DSSTox
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Record name S-(acetamidomethyl)-L-cysteine monohydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-Cys(Acm)-OH typically involves the protection of the thiol group of L-cysteine. One common method is to react L-cysteine with acetamidomethyl chloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous or organic solvent at room temperature.

Industrial Production Methods: In industrial settings, the production of H-Cys(Acm)-OH follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: H-Cys(Acm)-OH can undergo oxidation reactions to form disulfide bonds. This is particularly useful in peptide synthesis where disulfide bridges are required.

    Reduction: The compound can be reduced back to L-cysteine by removing the acetamidomethyl protecting group.

    Substitution: The acetamidomethyl group can be substituted with other protecting groups or functional groups depending on the desired application.

Common Reagents and Conditions:

Major Products Formed:

    Disulfide Bonds: Formed during oxidation reactions.

    L-Cysteine: Formed during reduction reactions.

    Substituted Derivatives: Formed during substitution reactions.

Scientific Research Applications

Chemistry: H-Cys(Acm)-OH is extensively used in the synthesis of peptides and proteins. It helps in the formation of disulfide bonds, which are crucial for the structural stability and biological activity of peptides .

Biology: In biological research, this compound is used to study the role of cysteine residues in proteins. It helps in understanding the folding and stability of proteins by allowing selective modification of cysteine residues .

Medicine: H-Cys(Acm)-OH is used in the development of peptide-based drugs. It aids in the synthesis of therapeutic peptides that require disulfide bonds for their activity .

Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It ensures the correct formation of disulfide bonds, which are essential for the efficacy of these drugs .

Mechanism of Action

The primary mechanism of action of H-Cys(Acm)-OH involves the protection of the thiol group of cysteine. This protection prevents unwanted reactions during peptide synthesis. The acetamidomethyl group can be selectively removed under specific conditions, allowing the thiol group to participate in the formation of disulfide bonds. These disulfide bonds are crucial for the structural integrity and biological activity of peptides .

Comparison with Similar Compounds

Key Characteristics:

  • CAS Numbers: 19647-70-2 (monohydrate), 28798-28-9 (hydrochloride salt) .
  • Molecular Formula: C₆H₁₂N₂O₃S·H₂O (monohydrate), C₆H₁₃ClN₂O₃S (HCl salt) .
  • Molecular Weight: 210.3 g/mol (monohydrate), 228.69 g/mol (HCl salt) .
  • Synthesis : Produced via reaction of cysteine with acetamidomethyl (Acm) groups under anhydrous conditions, using trifluoroacetic acid (TFA) as a solvent. Recovery of TFA via distillation improves cost efficiency .

Comparison with Similar Compounds

Boc-Cys(Acm)-OH

  • Protection Strategy: Combines Boc (tert-butoxycarbonyl) for the α-amino group and Acm for the thiol.
  • Molecular Weight : 260.3 g/mol (CAS 19746-37-3) .
  • Applications :
    • Reversible inhibition of cysteine proteases (e.g., cathepsins) by binding to active sites .
    • Protein labeling and modification for targeted drug delivery .
  • Advantages : Boc is stable under acidic conditions but removable via TFA, offering orthogonal protection with Acm .

Fmoc-D-Cys(Acm)-OH

  • Protection Strategy: Uses Fmoc (9-fluorenylmethyloxycarbonyl) for the α-amino group and D-configuration for stereochemical studies.
  • Molecular Weight : 414.47 g/mol (CAS 86060-81-3) .
  • Properties: Insoluble in water but soluble in methanol and DMF . Classified as a skin/eye irritant (GHS Category 2) .
  • Applications : Primarily in solid-phase peptide synthesis (SPPS) for chiral peptide design .

H-Cys(Cbz)-OH

  • Protection Strategy : Employs Cbz (benzyloxycarbonyl) for the thiol group.
  • Molecular Weight : 255.29 g/mol (CAS 1625-72-5) .
  • Drawbacks: Cbz requires hydrogenolysis for removal, limiting compatibility with catalysts or reducing environments .

H-Cys(Me)-OH

  • Modification : Features a methyl (-Me) group on the sulfur atom.
  • Molecular Weight : 135.2 g/mol (CAS 1187-84-4) .
  • Properties :
    • High aqueous solubility (30 mg/mL in water) .
    • Used as a precursor in pharmacology and food science studies .

Comparative Analysis Table

Compound CAS Number Protection Groups Molecular Weight (g/mol) Solubility Key Applications Stability/Safety Concerns
H-Cys(Acm)-OH·H₂O 19647-70-2 Acm (thiol) 210.3 Limited water solubility Peptide synthesis, enzyme studies Stable under mild acidic conditions
Boc-Cys(Acm)-OH 19746-37-3 Boc (α-amino), Acm 260.3 Soluble in organic solvents Protease inhibition, protein labeling TFA-sensitive; irritant
Fmoc-D-Cys(Acm)-OH 86060-81-3 Fmoc (α-amino), Acm 414.47 Methanol, DMF Chiral peptide synthesis Skin/eye irritant
H-Cys(Cbz)-OH 1625-72-5 Cbz (thiol) 255.29 Not reported Historical peptide synthesis Requires hydrogenolysis
H-Cys(Me)-OH 1187-84-4 -Me (thiol) 135.2 High in water Pharmacology, food science Oxidizes readily

Key Research Findings

  • Acm Stability : The Acm group demonstrates superior stability under acidic and basic conditions compared to Cbz or Trt (trityl) groups, making it ideal for multi-step syntheses .
  • Orthogonal Protection : Combining Acm with Boc or Fmoc enables sequential deprotection, critical for complex peptide architectures .
  • Safety Profile : Fmoc-protected derivatives exhibit higher irritation risks (GHS Category 2) than Boc or H-Cys(Acm)-OH .

Biological Activity

H-Cys(Acm)-OH, or S-acetamidomethyl-L-cysteine, is a modified form of the amino acid cysteine that plays a significant role in various biological processes. This article explores its biological activity, synthesis, and applications in research and medicine, supported by data tables and case studies.

  • Molecular Formula : C₆H₁₃ClN₂O₃S
  • Molecular Weight : 210.3 g/mol
  • CAS Number : 19647-70-2

H-Cys(Acm)-OH is characterized by the presence of an acetamidomethyl group that protects the thiol (-SH) group of cysteine, enhancing its stability and reactivity in biochemical applications.

Biological Activity Overview

H-Cys(Acm)-OH exhibits a range of biological activities, including:

  • Antioxidant Properties : It acts as a precursor for glutathione synthesis, contributing to cellular antioxidant defenses.
  • Cell Signaling : Involved in various signaling pathways such as the MAPK/ERK pathway and JAK/STAT signaling, influencing cell proliferation and apoptosis.
  • Antimicrobial Activity : Demonstrates efficacy against a variety of pathogens, including bacteria and viruses.
  • Drug Conjugation : Used in antibody-drug conjugates (ADCs) for targeted cancer therapy.

Synthesis and Mechanisms

The synthesis of H-Cys(Acm)-OH typically involves the protection of cysteine's thiol group to prevent oxidation and facilitate its use in peptide synthesis. The acetamidomethyl (Acm) group can be removed under mild conditions to regenerate the active thiol for further reactions.

Case Study: TRPV1 Activation

A notable application of H-Cys(Acm)-OH is its use in synthesizing peptides that activate the TRPV1 receptor, which is crucial for pain sensation. Research demonstrated that peptides containing H-Cys(Acm)-OH can selectively form disulfide bonds, enhancing their stability and activity as TRPV1 agonists. Electrophysiological studies showed that these peptides could induce significant currents in TRPV1-expressing cells, suggesting potential therapeutic applications in pain management .

Table 1: Biological Activities of H-Cys(Acm)-OH

Activity TypeDescriptionReferences
AntioxidantPrecursor for glutathione synthesis
AntimicrobialEffective against various pathogens
Cell SignalingInvolvement in MAPK/ERK pathway
Drug ConjugationUsed in ADCs for targeted therapy

Table 2: Synthesis Parameters for TRPV1 Agonists

Peptide NameCysteine ModificationDisulfide Bond FormationActivity Level
RL-RhTxH-Cys(Acm)-OHSelective oxidationHigh
RhTxH-Cys(Trt)-OHSelective oxidationModerate

Q & A

Basic: What are the key considerations for synthesizing H-Cys(Acm)-OH with high purity in peptide chemistry?

Answer:
The synthesis of H-Cys(Acm)-OH requires strict control of reaction conditions to minimize side reactions. Key steps include:

  • Protection of the thiol group : The Acm (acetamidomethyl) group is introduced to prevent disulfide bond formation during synthesis. Use TCEP (tris(2-carboxyethyl)phosphine) as a reducing agent to maintain thiol stability .
  • Purification : Employ reverse-phase HPLC with a C18 column, using a gradient of acetonitrile/water (0.1% TFA) to isolate the compound. Purity should be verified via analytical HPLC (≥99%) and corroborated by NMR (e.g., 1H NMR δ 1.95 ppm for Acm methyl protons) .
  • Storage : Store at -20°C in a desiccator to prevent moisture-induced degradation .

Basic: How should researchers characterize H-Cys(Acm)-OH to confirm structural integrity?

Answer:
A multi-technique approach is critical:

  • Spectroscopic analysis : 1H/13C NMR to confirm the Acm group (e.g., chemical shifts at δ 2.05–2.15 ppm for CH3 in Acm) and chiral purity via optical rotation ([α]D²⁰ = +27–30°, c = 1 in H2O) .
  • Mass spectrometry : ESI-MS or MALDI-TOF to validate molecular weight (theoretical: 228.69 g/mol for H-Cys(Acm)-OH·HCl; observed m/z: [M+H]+ = 229.1) .
  • Purity assessment : Use chelatometric titration for thiol content quantification, ensuring ≥99% purity .

Advanced: What experimental strategies mitigate challenges in Acm deprotection during peptide synthesis?

Answer:
The Acm group is stable under acidic conditions but requires specific protocols for removal:

  • Iodine oxidation : Use 0.1 M iodine in methanol/water (4:1) at 0°C for 30 min to cleave Acm, monitored by LC-MS .
  • Metal-free alternatives : TCEP (10 mM in PBS, pH 7.4) at 25°C for 5 min achieves complete deprotection without damaging acid-sensitive peptides .
  • Side-reaction prevention : Avoid excess oxidizing agents, which can lead to over-oxidation of cysteine to cysteic acid. Use Ellman’s assay to quantify free thiols post-deprotection .

Advanced: How can researchers resolve discrepancies in reported physical properties (e.g., melting points) of H-Cys(Acm)-OH derivatives?

Answer:
Contradictions in literature data (e.g., melting points ranging from 155–165°C) often arise from:

  • Sample purity : Impurities like residual solvents or byproducts lower observed melting points. Repurify via recrystallization (ethanol/water) and confirm purity via HPLC .
  • Methodological variability : Use differential scanning calorimetry (DSC) at a controlled heating rate (2°C/min) under nitrogen to standardize measurements .
  • Hydration states : Note whether the compound is anhydrous or hydrated; H-Cys(Acm)-OH·HCl typically exists as a monohydrate, affecting thermal properties .

Advanced: What are the best practices for incorporating H-Cys(Acm)-OH into solid-phase peptide synthesis (SPPS)?

Answer:

  • Resin selection : Use 2-chlorotrityl resin for optimal loading efficiency (0.3–0.7 mmol/g), minimizing premature cleavage during coupling .
  • Coupling conditions : Activate with HBTU/HOBt in DMF (2 eq. relative to resin), and monitor via Kaiser test. Double couplings may be needed for sterically hindered sequences .
  • Orthogonal protection : Pair Acm with tert-butyl (tBu) or trityl (Trt) groups for other amino acids to enable stepwise deprotection .

Basic: How should researchers design experiments to study the stability of H-Cys(Acm)-OH under physiological conditions?

Answer:

  • Buffered solutions : Incubate the compound in PBS (pH 7.4, 37°C) and sample aliquots at 0, 24, and 48 hrs. Analyze degradation via HPLC and compare with fresh controls .
  • Thiol stability assays : Use Ellman’s reagent (DTNB) to quantify free thiols, ensuring the Acm group remains intact (absorbance at 412 nm, ε = 14,150 M⁻¹cm⁻¹) .
  • Temperature effects : Conduct accelerated stability studies at 40°C and 75% relative humidity, monitoring mass loss via TGA .

Advanced: What computational tools aid in predicting the reactivity of H-Cys(Acm)-OH in peptide folding pathways?

Answer:

  • Molecular dynamics (MD) simulations : Use AMBER or GROMACS to model Acm-protected cysteine’s conformational flexibility in aqueous vs. lipid environments .
  • Quantum mechanics (QM) : Calculate thiol pKa using Gaussian09 (B3LYP/6-31G*) to predict nucleophilicity under varying pH conditions .
  • Docking studies : Predict disulfide bond formation using AutoDock Vina with crystal structures of target proteins (e.g., PD-1/PD-L1) .

Basic: What are the critical parameters for reproducible synthesis of H-Cys(Acm)-OH-containing cyclic peptides?

Answer:

  • Cyclization strategy : Use native chemical ligation (NCL) with a C-terminal thioester and N-terminal cysteine. Maintain pH 6.5–7.0 for optimal thiolate nucleophilicity .
  • Oxidative folding : After Acm deprotection, employ glutathione redox buffers (1 mM GSH/GSSG, 10:1 ratio) to guide disulfide bond formation .
  • Analytical validation : Confirm cyclization via LC-MS and circular dichroism (CD) to assess secondary structure .

Advanced: How to troubleshoot low yields in Acm-protected peptide conjugates?

Answer:

  • Byproduct identification : Use high-resolution MS/MS to detect truncated sequences or acetylated side products. Adjust coupling times or activator concentrations .
  • Solvent optimization : Replace DMF with NMP for poorly soluble sequences, or add 1% LiCl to enhance resin swelling .
  • Deprotection efficiency : Verify Acm removal via iodine titration. If incomplete, increase reaction time or switch to Hg(II)-based reagents (caution: toxicity) .

Basic: What guidelines ensure ethical and reproducible reporting of H-Cys(Acm)-OH research?

Answer:

  • Data transparency : Archive raw NMR, MS, and HPLC chromatograms in public repositories (e.g., Zenodo) with DOI links .
  • Citation standards : Follow ACS Style Guide for chemical nomenclature and IUPAC guidelines .
  • Reproducibility : Include detailed experimental protocols (molar ratios, purification gradients) in supplementary materials .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
S-(acetamidomethyl)-L-cysteine monohydrochloride
Reactant of Route 2
Reactant of Route 2
S-(acetamidomethyl)-L-cysteine monohydrochloride

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